An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dihydroxy-5-methylbenzaldehyde
An In-depth Technical Guide to the Chemical Properties and Applications of 2,4-Dihydroxy-5-methylbenzaldehyde
Abstract
2,4-Dihydroxy-5-methylbenzaldehyde (CAS No. 39828-37-0) is a multifunctional aromatic aldehyde possessing a unique substitution pattern that makes it a valuable intermediate in the fields of medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of two hydroxyl groups, a methyl group, and a formyl group on the benzene ring imparts a distinct reactivity profile. This guide provides a comprehensive technical overview of its core chemical properties, including detailed synthesis protocols, in-depth spectroscopic analysis, characteristic reactivity, and potential applications for researchers, scientists, and drug development professionals. By synthesizing established chemical principles with practical, field-proven insights, this document serves as an essential resource for leveraging this versatile compound in advanced research and development projects.
Introduction
Phenolic aldehydes are a cornerstone of synthetic organic chemistry, serving as versatile precursors for a vast array of more complex molecular architectures. Within this class, 2,4-Dihydroxy-5-methylbenzaldehyde stands out due to its electron-rich aromatic system, which is highly activated towards electrophilic substitution, and the presence of three distinct functional groups amenable to a wide range of chemical transformations. The aldehyde moiety acts as a crucial handle for forming carbon-nitrogen and carbon-carbon bonds, while the phenolic hydroxyl groups provide sites for etherification, esterification, and influence the molecule's electronic properties and potential for hydrogen bonding. This unique combination makes it a strategic building block for constructing novel heterocyclic systems and other bioactive molecules.[1]
Physicochemical and Structural Properties
The fundamental properties of a molecule are dictated by its structure. The table below summarizes the key identifiers and computed physicochemical properties for 2,4-Dihydroxy-5-methylbenzaldehyde.[2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 2,4-Dihydroxy-5-methylbenzaldehyde | N/A |
| CAS Number | 39828-37-0 | [2] |
| Molecular Formula | C₈H₈O₃ | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| InChI Key | JATWPRIBCRVOHC-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CC1=C(C=C(C=C1O)C=O)O | N/A |
| Appearance | White to red powder (typical for related phenolic aldehydes) | [4] |
| Hydrogen Bond Donors | 2 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Topological Polar Surface Area | 57.5 Ų | [2] |
| LogP (Predicted) | 2.24 | [5] |
Synthesis and Mechanistic Insights
The most logical and efficient synthesis of 2,4-Dihydroxy-5-methylbenzaldehyde involves the electrophilic formylation of 4-methylresorcinol. Among the classical formylation methods, the Vilsmeier-Haack and Gattermann reactions are particularly well-suited for electron-rich phenols.[1][6] The Vilsmeier-Haack reaction is often preferred due to its use of relatively mild and manageable reagents.
The reaction's regioselectivity is governed by the powerful ortho-, para-directing effects of the two hydroxyl groups. The formyl group is directed to the C2 position, which is ortho to both hydroxyl groups and represents the most nucleophilic site on the ring.
Vilsmeier-Haack Formylation: An Experimental Protocol
This protocol describes the synthesis using an in-situ generated Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][7]
Materials:
-
4-Methylresorcinol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium acetate solution
-
Hydrochloric acid (1 M)
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked, round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, prepare a solution of anhydrous DMF (3 equivalents) in anhydrous DCM.
-
Vilsmeier Reagent Formation: Cool the flask in an ice-salt bath to 0 °C. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The formation of the electrophilic chloroiminium ion (Vilsmeier reagent) will be observed.[8] Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 4-methylresorcinol (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat at 40-50 °C for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Hydrolysis and Work-up: Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Neutralization and Extraction: Neutralize the aqueous solution by slowly adding a saturated solution of sodium acetate until the pH reaches ~6. Extract the product with ethyl acetate or DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
Caption: Vilsmeier-Haack synthesis of the target compound.
Spectroscopic Characterization
While a complete set of publicly available experimental spectra for 2,4-dihydroxy-5-methylbenzaldehyde is limited, its structure can be unequivocally confirmed using standard spectroscopic techniques. The following analysis is based on established principles and data from closely related analogs.[9]
Table 2: Predicted and Comparative Spectroscopic Data
| Technique | Feature | Predicted/Expected Value | Rationale & Comparative Insights |
| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.5 - 9.8 ppm (s, 1H) | The aldehyde proton is highly deshielded by the carbonyl group and the aromatic ring. This is a characteristic singlet.[10] |
| Aromatic Proton (C6-H) | δ 7.2 - 7.4 ppm (s, 1H) | This proton is ortho to the electron-withdrawing aldehyde group and para to a hydroxyl group, leading to a downfield shift. | |
| Aromatic Proton (C3-H) | δ 6.3 - 6.5 ppm (s, 1H) | This proton is ortho to two powerful electron-donating hydroxyl groups, causing significant shielding and an upfield shift. | |
| Phenolic Protons (-OH) | δ 10.0 - 11.5 ppm (br s, 2H) | These protons are acidic and often appear as broad singlets. The C2-OH may show a sharper signal due to strong intramolecular H-bonding with the aldehyde. | |
| Methyl Protons (-CH₃) | δ 2.0 - 2.2 ppm (s, 3H) | A standard chemical shift for an aromatic methyl group. | |
| ¹³C NMR | Carbonyl Carbon (-CHO) | δ ~190-194 ppm | Highly characteristic downfield shift for an aldehyde carbon. |
| Aromatic C-O | δ ~160-165 ppm (C2, C4) | Carbons directly attached to hydroxyl groups are significantly deshielded. | |
| Aromatic C-H / C-C | δ ~103-138 ppm | The specific shifts depend on the electronic environment. C3 is expected to be highly shielded (~103 ppm), while C6 will be more downfield (~135 ppm). C1 and C5 will be in the intermediate range. | |
| Methyl Carbon (-CH₃) | δ ~15-20 ppm | Typical range for an aromatic methyl carbon. | |
| FT-IR | O-H Stretch | 3200-3400 cm⁻¹ (broad) | Characteristic of hydrogen-bonded phenolic hydroxyl groups.[11] |
| C-H Stretch (Aromatic) | 3000-3100 cm⁻¹ | Typical for sp² C-H bonds.[11] | |
| C-H Stretch (Aliphatic) | 2850-2960 cm⁻¹ | From the methyl group.[11] | |
| C=O Stretch (Aldehyde) | 1640-1660 cm⁻¹ | The frequency is lowered from the typical ~1700 cm⁻¹ due to conjugation with the ring and strong intramolecular hydrogen bonding with the C2-OH group.[12] | |
| C=C Stretch (Aromatic) | 1500-1600 cm⁻¹ | Multiple bands are expected, characteristic of the benzene ring. | |
| Mass Spec. | Molecular Ion (M⁺) | m/z = 152 | Corresponds to the molecular weight of C₈H₈O₃. |
| Key Fragments | m/z = 151 ([M-H]⁺), 123 ([M-CHO]⁺) | Loss of a hydrogen radical is common. The loss of the formyl group (29 amu) is a characteristic fragmentation pathway for benzaldehydes.[13] |
Chemical Reactivity and Derivatization
The reactivity of 2,4-Dihydroxy-5-methylbenzaldehyde is dominated by its aldehyde and phenolic hydroxyl groups, making it a versatile scaffold for building molecular complexity.
-
Aldehyde Group: This group is a prime site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), with hydrazines to form hydrazones, and can participate in various C-C bond-forming reactions like the Wittig or Knoevenagel reactions.
-
Hydroxyl Groups: The phenolic hydroxyls are acidic and can be deprotonated with a base. They are excellent nucleophiles for O-alkylation (Williamson ether synthesis) and O-acylation to form esters. Their presence also activates the ring for further electrophilic substitutions, although conditions must be controlled to prevent over-reaction.
Protocol for Schiff Base Formation
The condensation with a primary amine to form a Schiff base is a fundamental derivatization, widely used in medicinal chemistry to generate compounds with a broad spectrum of biological activities.
Materials:
-
2,4-Dihydroxy-5-methylbenzaldehyde
-
Aniline (or other primary amine)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Step-by-Step Methodology:
-
Dissolve 2,4-Dihydroxy-5-methylbenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the mixture for 2-4 hours. The formation of the Schiff base is often indicated by a color change and can be monitored by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.
Derivatization Workflow Diagram
Caption: General scheme for Schiff base synthesis.
Applications in Research and Development
2,4-Dihydroxy-5-methylbenzaldehyde is primarily utilized as a key intermediate in multi-step syntheses. Its structural motifs are integral to various classes of compounds being investigated for therapeutic and agricultural applications.
-
Pharmaceutical Development: The phenolic aldehyde structure is a common feature in natural products and synthetic compounds with antimicrobial, anti-inflammatory, and antioxidant properties. Its derivatives, particularly Schiff bases and heterocyclic compounds (e.g., coumarins, chromones), are actively researched for their potential as novel therapeutic agents. The related 5-chloro-2,4-dihydroxybenzaldehyde is a known precursor for anti-inflammatory and antimicrobial agents, suggesting a similar trajectory for this compound.[14]
-
Agrochemicals: The molecule serves as a building block for creating new herbicides and fungicides. The ability to easily modify its structure allows for the fine-tuning of activity and specificity in active agricultural ingredients.[14]
-
Dyes and Fragrances: The electron-rich phenolic system contributes to chromophoric properties, making it a candidate for the synthesis of specialty dyes and pigments.
Safety and Handling
While a specific, publicly available Safety Data Sheet (SDS) for 2,4-Dihydroxy-5-methylbenzaldehyde is not readily found, data from closely related compounds like 2,4-dihydroxybenzaldehyde provides a reliable basis for safe handling protocols.[4][15]
Table 3: Hazard Identification and Safety Recommendations
| Category | Information |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective | Chemical safety goggles, nitrile gloves, lab coat. Handle in a well-ventilated area or chemical fume hood. |
| Storage | Store in a cool, dry, well-ventilated place away from strong oxidizing agents. The compound may be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[4] |
Conclusion
2,4-Dihydroxy-5-methylbenzaldehyde is a high-value synthetic intermediate characterized by its versatile reactivity and strategic functionalization. Its synthesis is readily achievable through established formylation methods on 4-methylresorcinol. The compound's aldehyde and dual hydroxyl groups offer multiple pathways for derivatization, making it an ideal starting point for the discovery of novel molecules in the pharmaceutical and agrochemical sectors. This guide has provided the essential technical framework for understanding and utilizing this compound, empowering researchers to confidently integrate it into their synthetic programs.
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